1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one
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Overview
Description
1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce the ethan-1-one moiety.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, typically using hydrogenation over Raney nickel.
Nitration Reactions: Nitration of the compound can be achieved using a mixture of sulfuric and nitric acids.
Common Reagents and Conditions:
Phosphoryl Chloride: Used for dehydration reactions.
Raney Nickel: Used for hydrogenation and reduction reactions.
Sulfuric and Nitric Acids: Used for nitration reactions.
Major Products:
Substituted Derivatives: Various nucleophiles can replace the chlorine atom.
Reduced Compounds: Removal of the chlorine atom results in the formation of the corresponding reduced compound.
Nitro Derivatives: Nitration leads to the formation of nitro-substituted derivatives.
Scientific Research Applications
1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in drug discovery, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Biological Studies: It is used in studies to understand the biological activities of fused imidazole and pyrrole ring systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some derivatives of fused imidazole and pyrrole ring systems have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also feature fused nitrogen-containing heterocycles and exhibit a wide range of biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring are known for their diverse pharmacological properties.
Uniqueness: 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its potential for various substitutions and modifications makes it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)7-8(9)11-4-2-3-6(11)10-7/h2-4H2,1H3 |
InChI Key |
BAAYFBSPRAJWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N2CCCC2=N1)Cl |
Origin of Product |
United States |
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